molecular formula C24H21N3O3 B2751137 N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide CAS No. 903329-76-0

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B2751137
CAS No.: 903329-76-0
M. Wt: 399.45
InChI Key: OBKDDKVJCVHZOA-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide (IUPAC name: 2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide) is a quinazolinone-based acetamide derivative with a molecular formula of C₂₆H₂₅N₃O₃ and a molecular weight of 427.5 g/mol . It features:

  • A 3,4-dihydroquinazolin-4-one core substituted with a 2-methyl group at position 2.
  • A 2-methylphenyl group at position 3 of the quinazolinone ring.
  • A phenoxyacetamide side chain linked to the phenyl ring.

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-14-18(27-17(2)25-22-11-7-6-10-20(22)24(27)29)12-13-21(16)26-23(28)15-30-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKDDKVJCVHZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the phenyl and phenoxyacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide has been investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Biological Research

In biological studies, the compound has been evaluated for its effects on cell lines associated with cancer and other diseases. For instance, it has shown significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions ranging from 75% to 86% .

Industrial Applications

The compound's unique properties make it valuable in industrial applications, particularly in the development of new materials and chemical processes. Its synthesis can serve as a building block for more complex molecules used in various chemical industries.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of this compound against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through specific signaling pathways .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial properties of this compound revealed that it exhibited significant activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial enzyme functions critical for survival .

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structural analogs share the quinazolinone-acetamide scaffold but differ in substituents on the quinazolinone core, phenyl rings, or acetamide side chains. Key examples include:

Compound Name / ID Quinazolinone Substitutions Acetamide Substitutions Molecular Weight (g/mol) Reference
Target Compound 2-methyl, 4-oxo-3,4-dihydro N-[2-methyl-4-(quinazolinyl)phenyl], phenoxy 427.5
N-(4-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 3-allyl, 4-oxo N-(4-chloro-2-methylphenyl), sulfanyl 414.9
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-methoxyphenyl), 4-oxo N-(2-trifluoromethylphenyl), sulfanyl 473.5
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide 3-(4-sulfamoylphenyl), 4-oxo N-(2-ethylphenyl), thioether 463.5
N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide 3-phenyl, 4-oxo N-phenyl, unsubstituted acetamide 373.4

Key Observations :

  • Substituent Positioning: The target compound’s 2-methyl group on the quinazolinone core may reduce steric hindrance compared to bulkier groups like allyl () or sulfamoylphenyl ().

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Trends Reference
Target Compound Not reported Not reported Likely moderate (phenoxy group)
Compound 5 () 269.0 87 Low (sulfamoyl group)
Compound 8 () 315.5 91 Very low (crystalline solid)
N-(4-chloro-2-methylphenyl)-... () Not reported Not reported High (allyl group)

Trends :

  • Higher melting points correlate with polar substituents (e.g., sulfamoyl in ).
  • Allyl or methoxy groups () may improve solubility in organic solvents.

Structural-Activity Insights :

  • Electron-deficient groups (e.g., trifluoromethyl in ) may enhance CNS penetration.
  • Sulfamoyl or sulfanyl linkages () could improve target selectivity.

Biological Activity

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazolinone moiety, which is often associated with various biological activities. The general chemical formula for this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, and it incorporates functional groups that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing quinazolinone structures have been shown to inhibit key enzymes involved in cell proliferation and survival, such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This suggests potential antibacterial properties.
  • Antitumor Activity : Quinazolinone derivatives are known for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis .
  • Antimicrobial Properties : The structural components of this compound may also confer antimicrobial activities, which have been observed in similar quinazolinone derivatives .

Anticancer Studies

A significant study evaluated the anticancer effects of similar quinazolinone derivatives against various tumor cell lines using the MTT assay. The results demonstrated a dose-dependent inhibition of cell growth, indicating that modifications in the quinazolinone structure could enhance anticancer efficacy .

StudyCompound TestedCell LinesIC50 (µM)
Quinazolinone DerivativeA549 (lung cancer)12.5
Quinazolinone DerivativeC6 (glioma)15.0

Antimicrobial Activity

The compound has been tested against various bacterial strains. For instance, compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antimicrobial properties .

Case Studies

  • Case Study on Anticancer Activity : A study published in Bulletin of the Korean Chemical Society highlighted the growth inhibitory effects of methyl-substituted quinazolinones on tumor cell lines. The findings indicated that structural modifications led to varying degrees of cytotoxicity against A549 and C6 cells, supporting the hypothesis that this compound could exhibit similar effects due to its structural analogies .
  • Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial potential of quinazolinone derivatives revealed significant activity against Gram-positive bacteria. This study provided insights into the structure–activity relationship (SAR), emphasizing how specific functional groups influence biological activity.

Q & A

Q. What are the established synthetic routes for N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide?

The synthesis typically involves a multi-step process:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to yield the 3,4-dihydroquinazolin-4-one scaffold .

Functionalization : Introduction of the 2-methylphenyl group via nucleophilic substitution or Friedel-Crafts alkylation .

Phenoxyacetamide Attachment : Condensation of the intermediate amine with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) .
Key Conditions : Reactions often require anhydrous solvents (DMF, THF), controlled temperatures (60–80°C), and catalysts like pyridine for amide bond formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to the quinazolinone carbonyl) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C24_{24}H21_{21}N3_3O3_3; calculated [M+H]+^+: 400.1656) .
  • HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm to ensure >95% purity .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the quinazolinone scaffold’s ATP-binding mimicry .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Reaction Path Searching : Use quantum chemical calculations (DFT) to identify low-energy transition states for key steps like cyclization or amide coupling .
  • Solvent Selection : COSMO-RS simulations to predict solvent effects on reaction yields (e.g., DMF vs. THF for amidation) .
  • Catalyst Screening : Machine learning models trained on existing quinazolinone synthesis data to propose optimal catalysts (e.g., ZnCl2_2 for Friedel-Crafts steps) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Compare hepatic microsomal stability (e.g., human vs. murine) to explain species-specific discrepancies .
  • Structural Confirmation : Re-analyze batch purity via X-ray crystallography (as in ) to rule out polymorphic effects .

Q. What strategies address poor aqueous solubility during pharmacological assays?

  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the phenoxyacetamide moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Core Modifications : Synthesize analogs with halogens (Cl, Br) at the 2-methylphenyl position to assess steric/electronic effects .
  • Side-Chain Variations : Replace phenoxyacetamide with thioacetamide to evaluate hydrogen bonding requirements .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., EGFR) and prioritize analogs .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Quinazolinone FormationAnthranilic acid, urea, HCl (reflux, 4 h)65–70
Phenoxyacetamide CouplingPhenoxyacetyl chloride, Et3_3N, DMF, 60°C80–85

Q. Table 2. Comparative Biological Activity of Analogues

Analog SubstituentIC50_{50} (μM, MCF-7)MIC (μg/mL, S. aureus)Reference
2-Methylphenyl (Parent)12.3 ± 1.28.5
4-Fluorophenyl8.9 ± 0.86.2

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